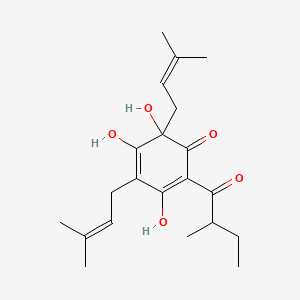

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

概要

説明

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one is one of the three main alpha acids found in hops, the others being humulone and cohumulone . These alpha acids are crucial for the bitterness of beer, which is an essential counterbalance to the malt’s sweetness . This compound, like its counterparts, undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of alpha acids, including adhumulone, involves the extraction of resinous compounds from hops. High-performance liquid chromatography (HPLC) is commonly used for the quantification and analysis of these compounds . The process typically involves the extraction of alpha acids from hops using solvents like methanol and water, followed by purification and quantification using HPLC .

Industrial Production Methods

In the brewing industry, hops are added to the wort (unfermented beer) during the boiling process. This boiling process causes the alpha acids, including adhumulone, to undergo thermal isomerization, converting them into iso-alpha acids, which are more soluble and contribute to the bitterness of the beer .

化学反応の分析

Types of Reactions

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:

Isomerization: During the brewing process, adhumulone isomerizes to form iso-adhumulone, which is more soluble and contributes to the bitterness of beer.

Oxidation: This compound can undergo oxidation, leading to the formation of various oxidation products.

Common Reagents and Conditions

Isomerization: This reaction typically occurs during the boiling of hops in the wort, under slightly acidic conditions.

Major Products Formed

科学的研究の応用

Anticancer Properties

Adhumulone has been identified as a selective inhibitor of human aldo-keto reductase 1B10 (AKR1B10), an enzyme that is often upregulated in several types of cancer and is implicated in promoting carcinogenesis.

Case Studies

- In vitro studies have demonstrated that Adhumulone effectively inhibits the growth of cancer cells by targeting AKR1B10. This suggests a promising avenue for developing new cancer therapies focusing on this compound's mechanisms .

Antimicrobial Activity

Adhumulone exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Research Findings

- Studies indicate that the compound can inhibit the growth of various pathogenic bacteria and fungi. This property is particularly relevant in the context of increasing antibiotic resistance .

Potential Applications

- The antimicrobial effects could be harnessed in food preservation and therapeutic formulations aimed at combating infections caused by resistant strains .

Brewing Industry Applications

As one of the primary alpha acids found in hops, Adhumulone plays a significant role in the brewing industry.

Role in Beer Production

- During the brewing process, Adhumulone undergoes isomerization to form iso-alpha acids, which contribute to the bitterness and flavor profile of beer. This transformation is influenced by factors such as boiling time and temperature .

Quality Control

- Understanding the behavior of Adhumulone during brewing can aid brewers in optimizing their processes for better flavor outcomes and product consistency.

Adhumulone can undergo various chemical reactions:

作用機序

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one exerts its effects by inhibiting the enzyme aldo-keto-reductase 1B10 (AKR1B10). This enzyme is involved in the detoxification of endogenous and xenobiotic carbonyl compounds and is upregulated in various types of cancer . By inhibiting AKR1B10, adhumulone can potentially treat RAS-dependent malignancies .

類似化合物との比較

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one is similar to other alpha acids found in hops, such as humulone and cohumulone . These compounds share similar chemical structures and undergo similar transformations during the brewing process. adhumulone has been found to have a higher selectivity for inhibiting AKR1B10 compared to humulone and cohumulone . This makes adhumulone a unique and promising compound for the development of selective AKR1B10 inhibitors .

Similar Compounds

生物活性

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, also known as (6R)-Humulon or α-Humulone, is a compound derived from hops (Humulus lupulus). This compound is notable for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C21H30O5

- Molar Mass : 362.46 g/mol

- Density : 1.157 g/cm³ (20 ºC)

- Melting Point : 65-66.5 °C

- Boiling Point : Approximately 414.06 °C

- pKa : 4.50 (predicted)

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial for protecting cells from damage that can lead to chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. In studies involving osteoblast proliferation in osteoporosis models, it was found to significantly increase serum osteocalcin and alkaline phosphatase levels while reducing tartrate-resistant acid phosphatase expression . These findings suggest that it may play a role in bone health by modulating inflammatory pathways.

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further research in developing natural antimicrobial agents.

Study on Osteoblast Proliferation

A study conducted on rats with retinoic acid-induced osteoporosis revealed that treatment with the compound led to:

- Increased levels of serum osteocalcin (BGP) : Indicative of enhanced bone formation.

- Elevated alkaline phosphatase (AKP) levels: A marker for osteoblast activity.

- Reduced expression of TRACP : Suggesting decreased bone resorption.

This study highlights the potential of the compound in managing osteoporosis and promoting bone health .

Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of the compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong capacity to neutralize free radicals, supporting its use as a dietary supplement for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMPKMQIKGJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953705 | |

| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31769-65-0 | |

| Record name | Adhumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。